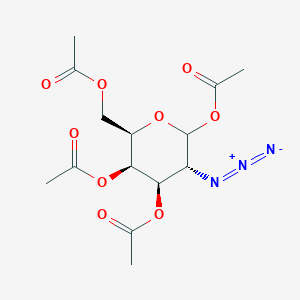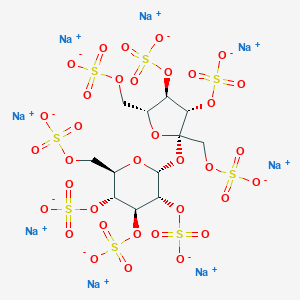
4-Methoxybenzamidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-methoxybenzamidine hydrochloride and related compounds involves reactions between 4-methoxybenzamidine and acids such as hydrobromic acid, acetic acid, and sulfuric acid. These reactions lead to the formation of various salts, including 4-methoxybenzamidinium bromide, acetate, and hydrogen sulfate, each with unique structural characteristics (Irrera & Portalone, 2012).
Molecular Structure Analysis
The molecular structure of these compounds reveals non-planar arrangements of cations and anions with significant tilting and twisting due to the presence of bulky substituents. For instance, in 4-methoxybenzamidinium 2,6-dimethoxybenzoate, the amidinium group is tilted by 27.94° with respect to the benzene ring, indicating a complex interplay of molecular forces and steric hindrance (Portalone, 2012).
Chemical Reactions and Properties
These compounds are characterized by their ability to form hydrogen-bonded structures in their crystal forms. The hydrogen bonding plays a crucial role in the stability and arrangement of these compounds in the solid state. For example, 4-methoxybenzamidinium hydrogen sulfate forms chains running along the b-axis direction interconnected by N—H+⋯O− hydrogen bonds, showcasing the importance of these interactions in defining the material's structure (Irrera & Portalone, 2012).
Physical Properties Analysis
The physical properties, such as molar refraction and polarizability, of compounds related to 4-methoxybenzamidine hydrochloride have been investigated. Studies have shown that these properties are influenced by the concentration of the compound in solution and the presence of ions like NaCl and LiCl. These findings highlight the compound's interaction with light and its electronic structure, which are crucial for understanding its behavior in different environments (Sawale et al., 2016).
Aplicaciones Científicas De Investigación
Specific Scientific Field
The research falls under the field of Organic Chemistry and Agricultural Phytopathogens .
Summary of the Application
4-Methoxybenzamidine hydrochloride is used in the synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties . These derivatives have been tested for their antifungal activities against Colletotrichum lagenarium and Botrytis cinerea .
Results or Outcomes
The synthesized benzamidines exhibited weak antifungal activities in vitro against the tested fungi, but some of the compounds showed excellent activities in vivo to the same strains . Among the compounds tested, some showed up to 79% efficacy in vivo against C. lagenarium at a concentration of 200 μg/mL .
Specific Scientific Field
The research falls under the field of Organic Chemistry .
Summary of the Application
4-Methoxybenzamidine hydrochloride is used in the synthesis of Quinazoline derivatives . Quinazoline is a heterocyclic compound and it’s derivatives have various applications in medicinal chemistry due to their wide range of biological activities .
Results or Outcomes
The synthesized Quinazoline derivatives have various applications in medicinal chemistry due to their wide range of biological activities . The exact results or outcomes of this application are not specified in the available information .
Safety And Hazards
4-Methoxybenzamidine Hydrochloride can cause skin irritation and serious eye irritation1. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs1.
Direcciones Futuras
The search results do not provide specific information on the future directions of 4-Methoxybenzamidine Hydrochloride.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
4-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOSDIDPIBJFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489602 | |
| Record name | 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzamidine hydrochloride | |
CAS RN |
51721-68-7 | |
| Record name | 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzamidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)




![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)



![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)